molecular formula C16H18FN5O2 B11443393 Butyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Butyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11443393
M. Wt: 331.34 g/mol
InChI Key: IVRBZBCLMKSEEQ-UHFFFAOYSA-N
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Description

Butyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of tetrazolopyrimidines. This compound is characterized by its unique structure, which includes a tetrazole ring fused with a pyrimidine ring, and a butyl ester group. The presence of a fluorophenyl group adds to its distinct chemical properties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

The synthesis of Butyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate involves several steps. One common method includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting a suitable diamine with a diketone under acidic conditions.

    Fusion of Rings: The tetrazole and pyrimidine rings are fused together through a cyclization reaction, often involving a dehydrating agent.

    Introduction of the Butyl Ester Group: The butyl ester group is introduced through esterification, where the carboxylic acid group of the fused ring system reacts with butanol in the presence of an acid catalyst.

    Addition of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, where a suitable fluorophenyl halide reacts with the fused ring system in the presence of a base.

Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Butyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate undergoes several types of chemical reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can occur at the tetrazole ring, potentially leading to the formation of amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

    Ester Hydrolysis: The butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, nucleophiles like sodium methoxide, and acids or bases for hydrolysis.

Scientific Research Applications

Butyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.

    Pharmaceutical Research: It is used as a lead compound in drug discovery programs aimed at developing new medications for various diseases.

    Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.

    Industrial Applications: It may be used in the development of new materials or as a chemical intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of Butyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Butyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

    Tetrazolopyrimidines: These compounds share the tetrazole and pyrimidine ring system but may have different substituents, leading to variations in their biological activities.

    Fluorophenyl Derivatives: Compounds with a fluorophenyl group may exhibit similar chemical properties, but their biological activities can vary based on the other functional groups present.

    Butyl Esters: Compounds with a butyl ester group may have similar solubility and stability properties, but their overall biological activity would depend on the rest of the molecule.

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H18FN5O2

Molecular Weight

331.34 g/mol

IUPAC Name

butyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C16H18FN5O2/c1-3-4-9-24-15(23)13-10(2)18-16-19-20-21-22(16)14(13)11-5-7-12(17)8-6-11/h5-8,14H,3-4,9H2,1-2H3,(H,18,19,21)

InChI Key

IVRBZBCLMKSEEQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(NC2=NN=NN2C1C3=CC=C(C=C3)F)C

Origin of Product

United States

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